molecular formula C27H23N3S B10910456 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10910456
M. Wt: 421.6 g/mol
InChI Key: KSKRBFNGOUCPDC-UHFFFAOYSA-N
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Description

2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are known for their significant biological activities. The compound’s structure includes multiple aromatic rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole with 4-phenyl-1,3-thiazole under controlled conditions. The reaction is usually catalyzed by a base such as sodium acetate and carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in the treatment of diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole apart is its unique combination of a pyrazole and thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C27H23N3S

Molecular Weight

421.6 g/mol

IUPAC Name

2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C27H23N3S/c1-18-9-13-22(14-10-18)25-20(3)26(23-15-11-19(2)12-16-23)30(29-25)27-28-24(17-31-27)21-7-5-4-6-8-21/h4-17H,1-3H3

InChI Key

KSKRBFNGOUCPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)C)C

Origin of Product

United States

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